![molecular formula C22H15ClN4O B2643732 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358617-40-9](/img/structure/B2643732.png)

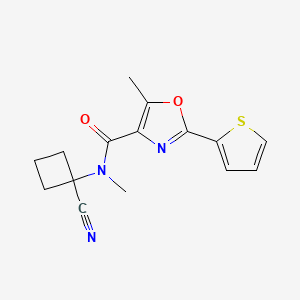

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

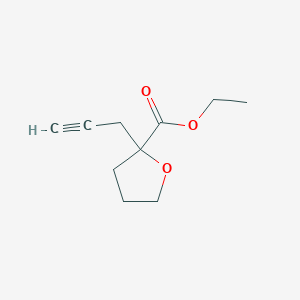

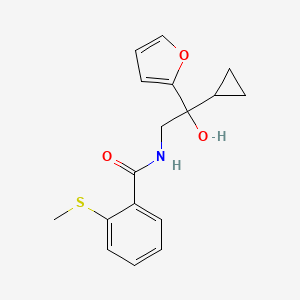

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a chemical compound with the molecular formula C22H15ClN4O and a molecular weight of 386.84. It belongs to the class of triazoloquinazoline, a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline .

Synthesis Analysis

The synthesis of triazoloquinazoline compounds often involves the use of eco-compatible catalysts and reaction conditions . A typical synthesis process might involve the reaction of a suspension of methyl 4-oxo-4,5-dihydro-[1,2,3]triazolo [1,5-a]quinoxaline-3-carboxylate in cyclopentyl methyl ether with benzyl bromide and potassium carbonate .Molecular Structure Analysis

The structure of triazoloquinazoline compounds is typically characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, MS, and FT-IR spectra . The DFT-optimized structure is often consistent with that determined by X-ray diffraction .Chemical Reactions Analysis

Triazoloquinazoline compounds are known for their extensive derivatization potential . They can undergo various chemical reactions, including condensation with hydrazine hydrate , reaction with orthoformic acid ethyl ester or carbon disulfide , and alkylation with methyl and ethyl iodides, allyl bromide, and benzyl chloride .Scientific Research Applications

- Compound 5 derived from this structure exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). It rivals the current secondary-explosive benchmark, CL-20, making it a potential secondary explosive .

- Azo compound 10 boasts remarkable density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa) compared to existing heat-resistant explosives .

- Compounds 14, 17, and 19 are sensitive (IS ≤ 2 J) but exhibit high calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). These could find applications as primary explosives .

- L-45 , a potent inhibitor of the PCAF bromodomain, belongs to the triazolophthalazine family. Bioisosteric modifications of the triazolophthalazine ring system, inspired by this compound, may lead to novel therapeutic agents for cancer treatment .

- Compound 2 shows promising detonation velocity (8837 m/s) comparable to RDX, along with good thermal stability (Td = 327 °C). It could be explored further for high-energy applications .

Energetic Materials

Bioisosterism-Guided Drug Design

Materials Science

Future Directions

Triazoloquinazoline compounds, including 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have significant potential in the field of drug development due to their wide range of biological activities . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols , as well as exploring the full range of their biological applications .

properties

IUPAC Name |

6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZHFRWBAROLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2643653.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)

![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)

![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)